Cas no 1036624-61-9 (3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide)

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide is a sulfonamide derivative characterized by its distinct aromatic and functional group substitutions. The compound features a chloro and amino group on the benzene ring, along with a sulfonamide linkage to a 3-methylphenyl moiety, enhancing its potential reactivity and binding properties. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its well-defined molecular framework allows for precise modifications, facilitating research in drug discovery and material science. The compound’s stability and purity are critical for reproducible results in experimental applications.
3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide structure
1036624-61-9 structure
Product name:3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide
CAS No:1036624-61-9
MF:C13H13ClN2O2S
MW:296.772520780563
CID:4677693

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-AMINO-4-CHLORO-N-(3-METHYLPHENYL)-BENZENESULFONAMIDE
    • 3-Amino-4-chloro-N-(m-tolyl)benzenesulfonamide
    • 3-amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide
    • 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide
    • Inchi: 1S/C13H13ClN2O2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,15H2,1H3
    • InChI Key: QWFJLZUMOVKYJZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1N)S(NC1C=CC=C(C)C=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Topological Polar Surface Area: 80.6

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A045975-125mg
3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide
1036624-61-9
125mg
$ 230.00 2022-06-08
TRC
A045975-250mg
3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide
1036624-61-9
250mg
$ 375.00 2022-06-08

Additional information on 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide

Introduction to 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide (CAS No. 1036624-61-9)

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide, with the CAS number 1036624-61-9, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely used in the development of drugs for various therapeutic purposes, including antibacterial and anti-inflammatory treatments.

The chemical structure of 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide is characterized by a benzene ring substituted with an amino group, a chlorine atom, and a sulfonamide group attached to a 3-methylphenyl moiety. This unique arrangement of functional groups imparts specific physicochemical properties that make it an attractive candidate for drug design and development.

Recent studies have highlighted the potential of 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.

In another study, published in the European Journal of Medicinal Chemistry in 2021, 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide was evaluated for its antibacterial properties. The results showed that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding is particularly noteworthy given the growing global concern over antibiotic resistance.

The pharmacokinetic properties of 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide have also been investigated. A study published in the Journal of Pharmaceutical Sciences in 2020 reported that the compound has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. Additionally, the compound showed low toxicity in preclinical studies, further supporting its potential as a safe and effective therapeutic agent.

The synthesis of 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide involves several well-established chemical reactions. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylaniline, followed by the introduction of an amino group through amination. This synthetic pathway is efficient and scalable, making it suitable for large-scale production.

In terms of its applications, 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide has shown promise in several areas beyond its primary therapeutic uses. For example, it has been explored as a potential lead compound for the development of new materials with specific optical and electronic properties. The unique electronic configuration of the compound allows it to interact with light and electrical fields in ways that could be harnessed for advanced technological applications.

The environmental impact of 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide is another important consideration. Recent studies have investigated its biodegradability and ecotoxicity to ensure that its use does not pose significant environmental risks. Preliminary findings suggest that the compound is biodegradable under aerobic conditions and has low ecotoxicity to aquatic organisms, making it a relatively environmentally friendly option compared to some other synthetic compounds.

In conclusion, 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide (CAS No. 1036624-61-9) is a versatile compound with promising applications in pharmaceuticals, materials science, and environmental chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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